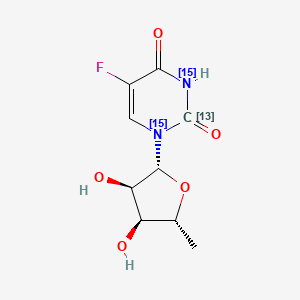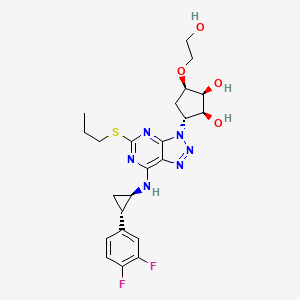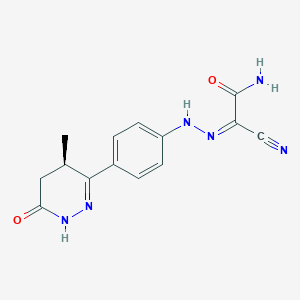
Levosimendan Cyanoacetamide Hydrazone Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound with the molecular formula C14H14N6O2 and a molecular weight of 298.3 g/mol . It is an impurity associated with Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated heart failure. This impurity is often studied to ensure the purity and efficacy of pharmaceutical products containing Levosimendan .
Vorbereitungsmethoden
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, typically starting with the reaction of cyanoacetamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Levosimendan Cyanoacetamide Hydrazone Impurity has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Levosimendan Cyanoacetamide Hydrazone Impurity can be compared with other impurities and related compounds, such as:
Levosimendan Dimer: Another impurity associated with Levosimendan, with a different molecular structure and properties.
Levosimendan Impurity 10: A structurally similar compound with distinct chemical and physical properties.
Levosimendan Impurity 12: Another related impurity with unique characteristics.
These comparisons highlight the uniqueness of this compound in terms of its molecular structure and potential interactions .
Eigenschaften
Molekularformel |
C14H14N6O2 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
(1Z)-2-amino-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C14H14N6O2/c1-8-6-12(21)19-20-13(8)9-2-4-10(5-3-9)17-18-11(7-15)14(16)22/h2-5,8,17H,6H2,1H3,(H2,16,22)(H,19,21)/b18-11-/t8-/m1/s1 |
InChI-Schlüssel |
LUJCZDRCGSZQQE-PWDMIQSBSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N/N=C(/C#N)\C(=O)N |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


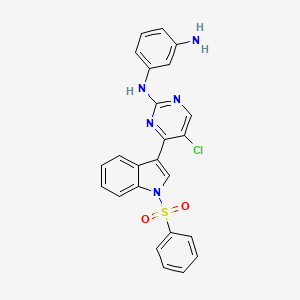
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)

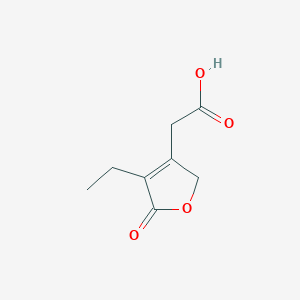
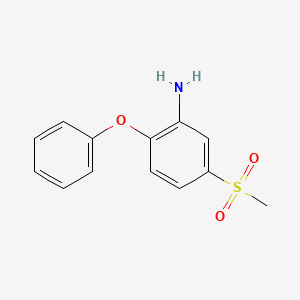
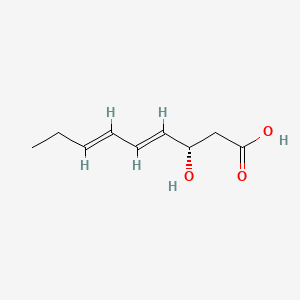
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

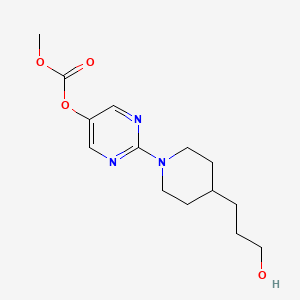

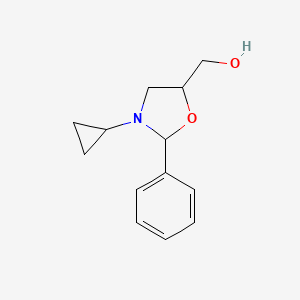
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
